Product packaging for 1-Azabicyclo[3.2.1]octan-3-one(Cat. No.:)

1-Azabicyclo[3.2.1]octan-3-one

Cat. No.: B8696457
M. Wt: 125.17 g/mol
InChI Key: KNHZVHKPTBBLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octan-3-one (CAS 17604-28-3) is a nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and key synthetic intermediate for constructing more complex bioactive molecules . The rigid bicyclic backbone provides structural rigidity, an important feature for optimizing the binding affinity and selectivity of potential therapeutics . This scaffold is recognized for its structural similarity to bioactive alkaloids and its presence in compounds with diverse pharmacological activities. Research applications include its role as a precursor in the synthesis of novel anticancer agents, where derivatives have been designed as potent Hsp90 inhibitors . The core structure has also been utilized in the development of inhibitors for intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses and pain . Furthermore, azabicyclo[3.2.1]octane derivatives have been explored as dopamine transporter inhibitors, highlighting their relevance in neuroscience research . The synthetic approaches to access this architecture, such as intramolecular cyclization, make it a valuable building block in total synthesis . Our product is supplied with a guaranteed purity of ≥98% (as verified by analytical techniques) and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing purposes only and is not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B8696457 1-Azabicyclo[3.2.1]octan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C7H11NO/c9-7-3-6-1-2-8(4-6)5-7/h6H,1-5H2

InChI Key

KNHZVHKPTBBLRA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CC(=O)C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Azabicyclo 3.2.1 Octan 3 One and Its Isomers

Classical and Foundational Synthetic Approaches

The initial strategies for assembling the azabicyclo[3.2.1]octane core laid the groundwork for future synthetic innovations. These methods are characterized by their ingenuity and often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single pot.

Robinson-Type Syntheses of Tropinone (B130398) and Related Azabicyclic Ketones

Robinson's synthesis is a "double Mannich" reaction that brings together three simple, readily available components: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid (or acetone). The reaction mimics the biosynthetic pathways used by plants to create tropane (B1204802) alkaloids. The initial reported yield was 17%, which was later improved to over 90%.

The reaction mechanism involves several key steps:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

A subsequent nucleophilic addition and ring closure.

An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

Formation of a new enolate and a new imine.

A second intramolecular Mannich reaction to complete the bicyclic framework.

Final decarboxylation to yield tropinone.

This elegant tandem reaction demonstrated the power of one-pot synthesis, significantly improving the efficiency of constructing complex molecules by avoiding the isolation and purification of intermediates.

FeatureDescription
Reaction Type Biomimetic, One-Pot, Tandem Reaction
Key Reactants Succinaldehyde, Methylamine, Acetonedicarboxylic Acid
Core Reaction Double Mannich Reaction
Significance Landmark in total synthesis; high efficiency

Intramolecular Cyclization Strategies

Intramolecular cyclization, where a single molecule containing all the necessary components undergoes ring closure, is a powerful strategy for forming the azabicyclo[3.2.1]octane skeleton. This approach benefits from favorable entropic factors compared to intermolecular reactions. Various methods, including nucleophilic, metal-catalyzed, and carbocation-mediated pathways, have been developed.

The formation of the bicyclic core can be effectively achieved through an intramolecular nucleophilic attack. rsc.org In this strategy, a nucleophilic atom within a precursor molecule attacks an electrophilic site to forge the final ring.

A common tactic involves using cyclopentane (B165970) or piperidine (B6355638) derivatives as starting materials. rsc.org For example, the synthesis of a 2-azabicyclo[3.2.1]octan-3-one system was achieved via the ring-opening of an epoxide with ammonia, which was followed by a subsequent nucleophilic attack of the newly introduced amine onto an ester group to close the second ring. rsc.orgresearchgate.net Another established method is the intramolecular SN2 reaction, where deprotonation of a sulfonamide can trigger a ring-closing displacement of a leaving group to yield the bicyclic product. rsc.org These methods highlight how standard functional group manipulations can be strategically employed to construct the complex azabicyclic framework.

Transition metal catalysis, particularly with palladium, has provided a host of new and efficient methods for constructing nitrogen-containing heterocycles. Palladium(II)-catalyzed intramolecular cyclization reactions are especially useful for forming the azabicyclo[3.2.1]octane core. rsc.orgresearchgate.net

One prominent example is the aza-Wacker-type reaction, an oxidative cyclization where a nitrogen nucleophile attacks a palladium-activated olefin. nih.govrsc.org This transformation can forge a new C–N bond under mild conditions, often using oxygen as the terminal oxidant. rsc.org For instance, vinyl cyclopropanecarboxamides have been successfully cyclized using a palladium(II) catalyst to generate highly substituted aza[3.1.0]bicycles, demonstrating the power of this method in creating complex fused heterocycles. nih.govrsc.org Another approach involves the palladium-catalyzed Tsuji-Trost reaction, which can be followed by an intramolecular cycloaddition to assemble the 2-azabicyclo[3.2.1]octane core. researchgate.net

Catalyst SystemReaction TypeApplication
PdCl₂(CH₃CN)₂ / BenzoquinoneAza-Wacker CyclizationSynthesis of bicyclic oxazolidines from unsaturated β-amino alcohols. ysu.am
Pd(PPh₃)₄Tsuji-Trost ReactionFormation of 2-azabicyclo[3.2.1]octan-3-one derivatives. researchgate.net
Pd(II) Catalyst / O₂Oxidative AminationCyclization of vinyl cyclopropanecarboxamides. nih.govrsc.org

Intramolecular cyclizations initiated by the formation of a carbocation offer a direct route to the 1-azabicyclo[3.2.1]octane system. This pathway is particularly relevant for the synthesis of the less common 1-aza isomer, where the nitrogen atom is at a bridgehead position. researchgate.net

The synthesis of 1-azabicyclo[3.2.1]oct-3-ene derivatives has been achieved through the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines in a superacidic medium like trifluoromethanesulfonic acid. researchgate.net The generation of bridgehead carbocations in bicyclic systems is notable because they are often resistant to the hydride shifts and rearrangements that can plague reactions involving planar carbocations, offering a more controlled synthetic pathway. iastate.edu This stability makes carbocation-mediated cyclizations an attractive, albeit less common, strategy for constructing specific isomers of the azabicyclo[3.2.1]octane core. researchgate.net

Rearrangement-Based Synthetic Routes

Molecular rearrangements provide an elegant means of accessing the azabicyclo[3.2.1]octane skeleton, often by expanding or contracting existing ring systems. These routes can transform readily available starting materials into the more complex target structure through a cascade of bond-breaking and bond-forming events.

A prominent example is the Beckmann rearrangement of norcamphor-derived oximes. rsc.org Treatment of these oximes with reagents like benzenesulfonyl chloride or sulfuric acid can induce the migration of a bridgehead C-C bond, expanding the five-membered ring to form the six-membered piperidone ring of the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org Yields for this rearrangement can range from 35% to 90%, depending on the specific substrate and conditions. rsc.org

Another powerful strategy is the aza-Cope rearrangement. In one synthetic sequence, an epoxide ring-opening is followed by a series of steps to generate a key precursor that undergoes an aza-Cope-Mannich rearrangement. This process proceeds through an iminium intermediate, which undergoes a sigmatropic rearrangement followed by cyclization to exclusively form a tricyclic compound containing the core azabicyclic structure with defined stereochemistry. rsc.org These rearrangement-based methods offer unique pathways to the target scaffold, often providing access to isomers or substitution patterns that are difficult to achieve through other means. rsc.org

Beckmann Rearrangement for Azabicyclic Ketone Formation

The Beckmann rearrangement is a well-established method for the synthesis of lactams from oximes and has been successfully applied to the synthesis of 2-azabicyclo[3.2.1]octan-3-one. This transformation typically proceeds via the treatment of a ketoxime with an acidic reagent.

The pioneering work in this area was reported by Hall in 1960, who demonstrated the rearrangement of norcamphor-derived oximes to 2-azabicyclo[3.2.1]octan-3-one. rsc.org The reaction, when treated with reagents such as benzenesulfonyl chloride or sulfuric acid, resulted in the migration of the bridgehead C–C bond to yield the desired lactam. rsc.org Yields for this rearrangement have been reported to range from 35% to as high as 90%, depending on the specific substrate and reaction conditions. rsc.org

A key feature of the Beckmann rearrangement in the context of norcamphor (B56629) derivatives is its high regioselectivity. The reaction almost exclusively yields the 2-azolactam isomer, where the nitrogen atom is adjacent to the bridgehead carbon. rsc.org This selectivity is attributed to the stereochemistry of the oxime precursor and the migratory aptitude of the adjacent carbon atoms. rsc.org For instance, the treatment of a norcamphor-derived oxime with thionyl chloride can lead to a regioselective rearrangement to furnish the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org The presence of neighboring functional groups, such as a carboxylic acid, can also influence the course of the rearrangement, sometimes leading to the selective formation of the desired bicyclic lactam in good yield where fragmentation might otherwise be expected. nih.govacs.org

PrecursorReagentProductYieldReference
Norcamphor oximeBenzenesulfonyl chloride2-Azabicyclo[3.2.1]octan-3-one38% rsc.org
Substituted norcamphor oximeThionyl chlorideSubstituted 2-azabicyclo[3.2.1]octan-3-oneNot specified rsc.org

Schmidt Reaction and Regioselectivity Considerations

The Schmidt reaction provides an alternative route to azabicyclic ketones from the corresponding bicyclic ketones, using hydrazoic acid (HN₃) in the presence of a strong acid. researchgate.net However, its application to norcamphor derivatives for the synthesis of the azabicyclo[3.2.1]octane system reveals important differences in regioselectivity compared to the Beckmann rearrangement.

While the Beckmann rearrangement of norcamphor oximes predominantly yields the 2-azolactam, the Schmidt reaction on norcamphor itself often favors the formation of the isomeric 3-azolactam. rsc.org This divergence in regiochemical outcome was systematically studied by Krow, who subjected various norcamphor derivatives to both Beckmann and Schmidt conditions. rsc.org

The difference in regioselectivity is believed to arise from the nature of the intermediates in each reaction. In the Schmidt reaction, the formation of the iminodiazonium intermediate is thought to be less selective, leading to a mixture of regioisomeric lactams, with the 3-azolactam often being the major product. rsc.org In contrast, the stereochemically defined oxime-O-sulfonate intermediate in the Beckmann rearrangement directs the migration of a specific bridgehead carbon, leading to the observed high regioselectivity for the 2-azolactam. rsc.org

Table: Regioselectivity Comparison of Beckmann and Schmidt Reactions

Reaction Starting Material Major Product Isomer Reference
Beckmann Rearrangement Norcamphor oxime 2-Azabicyclo[3.2.1]octan-3-one (2-Azolactam) rsc.org

Mitsunobu-Promoted Rearrangements

The Mitsunobu reaction is a versatile method for the conversion of alcohols with inversion of stereochemistry. acs.orgbaranlab.org In the context of azabicyclic systems, a Mitsunobu-promoted rearrangement has been developed for the synthesis of the 2-azabicyclo[3.2.1]octane skeleton from a strained 2-azabicyclo[2.2.1]heptane precursor. rsc.org

This rearrangement proceeds through the activation of a primary alcohol on the 2-azabicyclo[2.2.1]heptane framework under standard Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethylazodicarboxylate). The activated alcohol is then subjected to an intramolecular nucleophilic attack by the nitrogen atom, forming a transient aziridinium (B1262131) intermediate. This strained three-membered ring is subsequently opened regioselectively by a nucleophilic attack at the more substituted carbon. This ring-opening step alleviates the strain inherent in the [2.2.1]heptane system and results in the formation of the thermodynamically more stable 2-azabicyclo[3.2.1]octane ring system. rsc.org This methodology represents a unique ring expansion strategy facilitated by the conditions of the Mitsunobu reaction.

Ring Contraction Methodologies

Ring contraction strategies offer another synthetic avenue to the azabicyclo[3.2.1]octane core. One such approach involves the stereoselective ring contraction of a larger bicyclic precursor. For example, a bicyclic 1,2-diazepinone, which can be formed from the condensation of a substituted cyclopentane-1-carboxylic acid with hydrazine, can undergo a ring contraction to yield an azabicyclo[3.2.1]octanone derivative. This transformation can be promoted by reagents such as zinc in hydrochloric acid (Zn/HCl). This method provides a pathway to functionalized azabicyclooctanones from readily accessible starting materials. While less common, ring contraction from other systems, such as the tropinone skeleton via a Favorskii rearrangement to form a related azabicyclo[2.2.1]heptane system, highlights the potential of such strategies in the broader field of azabicyclic chemistry. acs.org

Norbornadiene Cascade Rearrangements

A robust and elegant method for the synthesis of the 2-azabicyclo[3.2.1]octane skeleton involves a cascade rearrangement of norbornadiene. rsc.org This reaction is initiated by the treatment of norbornadiene with an azide (B81097), such as tosyl azide. nih.gov

The reaction sequence begins with a [3+2] cycloaddition of the azide to one of the double bonds of norbornadiene, forming a transient triazoline intermediate. This intermediate is unstable and readily loses a molecule of nitrogen (N₂) to form a diazonium betaine, which then collapses to a fused-ring aziridine (B145994). rsc.org The strained aziridine undergoes an electrocyclic ring-opening to form a bicyclo[3.1.0]hexene imine. This highly strained intermediate then undergoes a Cope rearrangement, a thermally allowed nih.govnih.gov-sigmatropic shift, to furnish the N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene. rsc.org This diene can be subsequently reduced, for example through a two-step sequence using lithium aluminum hydride (LiAlH₄) and hydrogenation, to afford the saturated 2-azabicyclo[3.2.1]octane core. rsc.org This cascade process provides a powerful entry into the azabicyclo[3.2.1]octane system with the potential for further functionalization of the remaining double bond. nih.gov

Targeted Synthesis from Key Precursors

Utilization of Norcamphor Derivatives

Norcamphor and its derivatives are highly valuable and frequently utilized precursors for the synthesis of 1-azabicyclo[3.2.1]octan-3-one and its isomers, primarily through rearrangement reactions. rsc.org

As detailed in the section on the Beckmann rearrangement (2.2.1), norcamphor can be readily converted to its corresponding oxime. This oxime serves as the direct precursor for the rearrangement to 2-azabicyclo[3.2.1]octan-3-one. The rigid, bicyclic structure of norcamphor provides excellent stereochemical control, which is crucial for the high regioselectivity observed in the subsequent rearrangement. rsc.org The bridgehead carbon migration is directed by the geometry of the oxime, leading preferentially to the 2-azolactam isomer. rsc.org

Similarly, in the Schmidt reaction (2.2.2), norcamphor itself is the key starting material. rsc.org Although this reaction often leads to the regioisomeric 3-azolactam as the major product, the use of norcamphor derivatives allows for a comparative study of the factors governing the regiochemical outcome of these two important rearrangement reactions. rsc.org The accessibility of a wide range of substituted norcamphor derivatives allows for the synthesis of correspondingly functionalized azabicyclo[3.2.1]octanones, making this class of precursors central to the exploration of the chemical space around this important scaffold.

Approaches from Cyclopentanone (B42830) and Piperidine Derivatives

The construction of the 2-azabicyclo[3.2.1]octane core, a related isomer, can be achieved through intramolecular cyclization reactions starting from appropriately substituted cyclopentanone and piperidine derivatives. One of the early examples involves the α-alkylation of cyclopentanone to introduce a side chain that can subsequently undergo cyclization. rsc.orgresearchgate.net For instance, the α-alkylation of cyclopentanone can be followed by α-bromination and subsequent ring closure to form the bicyclic system. rsc.org

Another approach involves the Dieckmann cyclization of piperidine derivatives. rsc.org This method requires high temperatures to facilitate the necessary conformational changes for the ester substituents to achieve an axial orientation, which is crucial for the cyclization to proceed. rsc.org The resulting products are obtained as a mixture of enantiomers. rsc.org Reductive amination of the cyclized product can then lead to the final 2-azabicyclo[3.2.1]octane with an endo-configuration. rsc.org

Starting MaterialKey ReactionProductReference
Cyclopentanoneα-alkylation, α-bromination, ring closure2-Azabicyclo[3.2.1]octane derivative rsc.org
Piperidine derivativeDieckmann cyclization2-Azabicyclo[3.2.1]octan-3-one derivative rsc.org

Synthesis from 6-Oxabicyclo[3.2.1]oct-3-en-7-one

A versatile, three-step synthetic route to both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been developed starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.orgresearchgate.net This methodology involves the following key transformations:

Ring Opening: The lactone ring of the starting material is opened by an amine to form an amide. rsc.org

Reduction: The resulting amide is then reduced, typically using a powerful reducing agent like lithium aluminium hydride, to yield an amino alcohol. rsc.org

Allylic Oxidation: The final step is an allylic oxidation of the amino alcohol, often with manganese dioxide, which provides the desired bicyclic ketone without the need to isolate the intermediate monocyclic ketone. rsc.org

This sequence has been successfully adapted to produce both racemic and optically active forms of the target compounds. rsc.orgrsc.org

StepReagentsIntermediate/ProductReference
1. Ring OpeningAmineAmide rsc.org
2. ReductionLithium aluminium hydrideAmino alcohol rsc.org
3. Allylic OxidationManganese dioxide6-Azabicyclo[3.2.1]octan-3-one rsc.org

Derivations from Tropane-3-one and Related Structures

Tropinone, also known as 8-methyl-8-azabicyclo[3.2.1]octan-3-one, is a fundamental building block in the synthesis of numerous tropane alkaloids. nih.govnih.govthieme-connect.comresearchgate.net Its core 8-azabicyclo[3.2.1]octane skeleton is a common feature in this class of natural products. nih.gov Synthetic strategies often involve the desymmetrization of tropinone or its derivatives to introduce stereochemical complexity. ehu.esrsc.org

One notable approach is the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol (B89426) reaction. ehu.es This method allows for the stereocontrolled introduction of a substituent at the C-2 position. For example, reaction with benzaldehyde (B42025) after deprotonation can lead to a key intermediate for the synthesis of (+)-ferrugine. ehu.es

Furthermore, modifications of the tropinone structure, such as N-demethylation, provide a versatile handle for introducing various substituents on the nitrogen atom. researchgate.net This allows for the synthesis of a wide range of tropinone analogs with potentially diverse biological activities.

Exploiting γ-Butyrolactone in Synthetic Pathways

γ-Butyrolactone serves as a valuable starting material for the synthesis of 1-substituted 8-azabicyclo[3.2.1]octan-3-ones. A synthetic strategy has been developed that utilizes γ-butyrolactone to construct the bicyclic core. nih.govmdpi.com The initial step involves the formation of a Weinreb amide from the lactone. nih.gov This is followed by the addition of an organolithium reagent to the Weinreb amide to produce a hydroxy ketone. nih.gov

Subsequent Swern oxidation of the alcohol yields a keto aldehyde, which is then converted to an imine. nih.gov A base-promoted decarboxylative-Mannich coupling with 3-oxobutanoic acid leads to an aminodiketone derivative. nih.gov However, attempts to achieve the final intramolecular Mannich cyclization to form the tropanone derivative using L-proline as an organocatalyst have been reported to result in complex reaction mixtures. nih.govmdpi.com

Starting MaterialKey IntermediatesTargetReference
γ-ButyrolactoneWeinreb amide, Hydroxy ketone, Keto aldimine, Aminodiketone1-Substituted 8-azabicyclo[3.2.1]octan-3-one nih.gov

Multi-Component Reactions (e.g., 2,5-Dimethoxy Tetrahydrofuran and Acetonedicarboxylic Acid)

A well-established and efficient method for the synthesis of the tropinone skeleton is the one-pot reaction pioneered by Robinson. This multi-component reaction involves the condensation of a succinaldehyde equivalent, an amine, and acetonedicarboxylic acid. google.comnih.gov A common modern variant of this reaction utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable precursor to succinaldehyde. google.comnih.gov

The reaction is typically carried out in an aqueous buffered solution. The amine, such as benzylamine, is reacted with 2,5-dimethoxytetrahydrofuran and acetonedicarboxylic acid to directly form the 8-substituted-8-azabicyclo[3.2.1]octan-3-one. google.comnih.gov This process is advantageous as it avoids the use of the less stable and more expensive nortropinone hydrochloride as a starting material. google.com

Stereoselective Synthesis of Azabicyclo[3.2.1]octan-3-one Scaffolds

The development of stereoselective methods for the synthesis of the azabicyclo[3.2.1]octane core is of paramount importance for accessing specific enantiomers of biologically active compounds. ehu.esrsc.org These approaches aim to control the three-dimensional arrangement of atoms during the formation of the bicyclic system.

Enantioselective and Diastereoselective Approaches

A variety of enantioselective and diastereoselective strategies have been successfully employed in the synthesis of azabicyclo[3.2.1]octan-3-one scaffolds. ehu.esthieme-connect.comacs.org Many of these methods rely on the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to induce stereoselectivity. ehu.es

One prominent strategy is the desymmetrization of achiral tropinone derivatives. ehu.esrsc.org For instance, the use of chiral lithium amides to promote enantioselective deprotonation of tropinone, followed by reaction with an electrophile, can generate chiral tropane derivatives with high enantiomeric excess. ehu.es

Another powerful approach involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. rsc.org The use of a dual catalytic system, comprising a rhodium(II) complex and a chiral Lewis acid, can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org

Furthermore, the synthesis of optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones can be achieved from 6-oxabicyclo[3.2.1]oct-3-en-7-one by employing a chiral amine in the initial ring-opening step. rsc.org The resulting diastereomeric amides can then be carried through the synthetic sequence to yield enantiomerically enriched products. rsc.org The stereoselective reduction of the ketone functionality in the final product can also be controlled to produce specific diastereomers of the corresponding alcohol. rsc.orgrsc.org

MethodKey FeatureProductReference
Desymmetrization of TropinoneEnantioselective deprotonation with chiral lithium amideChiral tropane derivatives ehu.es
Asymmetric 1,3-Dipolar CycloadditionDual Rh(II)/chiral Lewis acid catalysisOptically active 8-azabicyclo[3.2.1]octanes rsc.org
Chiral Amine Ring OpeningUse of a chiral amine with 6-oxabicyclo[3.2.1]oct-3-en-7-oneOptically active 6-azabicyclo[3.2.1]octan-3-ones rsc.org

Desymmetrization Strategies for Achiral Precursors

The desymmetrization of achiral or meso starting materials represents an efficient strategy for the enantioselective synthesis of the 1-azabicyclo[3.2.1]octane framework. This approach introduces chirality into a symmetrical precursor in a single step, often with high enantioselectivity.

One prominent example involves the desymmetrization of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). The use of chiral lithium amide bases to induce enantioselective deprotonation at the α-position to the carbonyl group, followed by an aldol reaction, has been a widely used strategy. ehu.es This method generates chiral aldol products that are key intermediates for the synthesis of various tropane alkaloids. ehu.es

Another effective desymmetrization strategy is the enantioselective hydroboration of N-protected tropenone derivatives. thieme-connect.comepfl.ch While direct hydroboration of the tropenone can lead to byproducts, protection of the carbonyl group as an acetal (B89532) allows for a clean desymmetrization of the C-C double bond. thieme-connect.com Using diisopinocampheylborane (B13816774) ((-)-Ipc)₂BH as a chiral hydroborating agent, followed by oxidative workup, affords chiral hydroxylated tropinone derivatives in good yields and with excellent enantiomeric excesses. thieme-connect.comepfl.ch

PrecursorStrategyReagentProductEnantiomeric Excess (ee)
TropinoneEnantioselective deprotonation/Aldol reactionChiral lithium amidesChiral tropinone aldols84 - 97%
N-protected tropenone acetalsAsymmetric hydroboration(–)-(Ipc)₂BHChiral 6-hydroxytropinone (B6363282) derivativesHigh

Application of Chiral Auxiliaries

Chiral auxiliaries have been instrumental in guiding the stereochemical outcome of reactions to form the 8-azabicyclo[3.2.1]octane scaffold. These auxiliaries are temporarily incorporated into the reacting molecule to direct the formation of a specific stereoisomer, after which they are typically removed.

A notable application of this strategy is the use of a chiral sulfoxide (B87167) auxiliary in a [3+2] cycloaddition reaction between an olefin and a 3-oxidopyridinium ylide. ehu.es This reaction constructs the bicyclic core and the chiral sulfoxide controls the facial selectivity of the cycloaddition, leading to the formation of specific diastereomers. The major diastereomer can then be further transformed into naturally occurring tropane alkaloids, such as (–)-2α-tropanol, through reduction of the sulfoxide and subsequent chemical modifications. ehu.es

Reaction TypeChiral AuxiliaryReactantsKey Intermediate
[3+2] CycloadditionChiral sulfoxideOlefin, 3-Oxidopyridinium ylideDiastereomerically enriched 8-azabicyclo[3.2.1]octane derivative

Stereocontrolled Homotropanone Synthesis

The principles of stereocontrolled synthesis are also applied to closely related structures like homotropanones (9-azabicyclo[3.3.1]nonan-3-ones), with methodologies that can be conceptually adapted to the this compound system. A powerful method for the stereocontrolled synthesis of 1-substituted homotropanones utilizes chiral N-tert-butanesulfinyl imines as key intermediates. nih.gov

This multi-step synthesis involves the formation of a chiral N-tert-butanesulfinyl aldimine from a keto aldehyde. A subsequent decarboxylative Mannich reaction with a β-keto acid, followed by an organocatalyzed intramolecular Mannich cyclization using L-proline, yields the 1-substituted homotropanone with high stereocontrol. nih.gov The chirality of the N-tert-butanesulfinyl group directs the stereochemical outcome of the addition and cyclization steps. nih.gov

Key StrategyChiral DirectorKey Reaction StepsProduct
Intermediate-based stereocontrolN-tert-butanesulfinyl groupAldimine formation, Decarboxylative Mannich reaction, Intramolecular Mannich cyclizationStereodefined 1-substituted homotropanones

Specific Reaction Types and Conditions in Synthesis

Aldol reactions of azabicyclic ketones, particularly tropinone, are fundamental for introducing substituents at the C2 position. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the base used. beilstein-journals.org

Reactions promoted by achiral bases like lithium diisopropylamide (LDA) or by chiral lithium amides predominantly yield the exo,anti diastereomer. beilstein-journals.org However, the product distribution can be influenced by the specific chiral amide employed. beilstein-journals.orgresearchgate.net A simplified and efficient method for the synthesis of 2-substituted-8-azabicyclo[3.2.1]octan-3-ones involves an aldol condensation in a biphasic system of ethanol (B145695) and a very dilute aqueous sodium hydroxide (B78521) solution (0.01 N) at 0 °C. This method avoids the use of strong bases like lithium amides and provides the desired products, exclusively with E geometry at the newly formed double bond after dehydration. koreascience.kr

KetoneAldehydeBase/ConditionsMajor Product Stereochemistry
TropinoneBenzaldehydeChiral Lithium Amidesexo,anti aldol
TropinoneVarious aromatic aldehydes0.01 N aq. NaOH, EtOH, 0 °CE-alkene (after dehydration)

Reductive amination is a versatile and widely used method for the formation of C-N bonds and has been applied to the synthesis of various azabicyclo[3.2.1]octane derivatives. This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

In the total synthesis of the alkaloid (+)-hosieine A, a sequential Michael-cyclization, reductive amination, and lactamization sequence was employed to construct the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org Another application involves the Dieckmann cyclization of a piperidine derivative to form a β-keto ester, which then undergoes reductive amination. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent results in the hydride addition to the less hindered face of the intermediate iminium ion, leading to products with an endo-configuration. rsc.org Furthermore, reductive amination has been used to convert an aldehyde intermediate with an amine to form a key precursor in the synthesis of azabicyclo[3.2.1]octane triazolyl tropane derivatives. google.com

Precursor TypeKey TransformationReducing AgentProduct Feature
Piperidine derivativeDieckmann cyclization followed by reductive aminationNaBH(OAc)₃endo-configured 2-azabicyclo[3.2.1]octane
AldehydeDirect reductive amination with an amineNot specifiedPrecursor for triazolyl tropane derivatives

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings and has been effectively used to synthesize the 8-azabicyclo[3.2.1]octane skeleton. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

One of the most common 1,3-dipoles used for this purpose is a 3-oxidopyridinium betaine, which reacts with various olefins (dipolarophiles) to form the tropane core. nih.govresearchgate.net An asymmetric variant of this reaction has been developed using dienamine activation of α,β-unsaturated aldehydes in the presence of a chiral organocatalyst. This organocatalytic (5+2) cycloaddition affords tropane derivatives in high yields with excellent control of regio-, diastereo-, and enantioselectivity. nih.govresearchgate.net Solid-phase synthesis approaches have also utilized the 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines with resin-bound activated olefins to generate libraries of substituted tropane derivatives. researchgate.net Additionally, asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinone, using a dual rhodium(II)/chiral Lewis acid catalytic system, have been shown to produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org

1,3-DipoleDipolarophileCatalyst/ConditionsKey Feature
3-Oxidopyridinium betaineα,β-Unsaturated aldehydeChiral organocatalystAsymmetric (5+2) cycloaddition
3-Oxidopyridinium betaineResin-bound activated olefinSolid-phase synthesisLibrary generation
Cyclic azomethine ylideAcryloylpyrazolidinoneRh(II) complex/Chiral Lewis acidDual catalytic asymmetric cycloaddition

Condensation Reactions with Carbonyl Compounds

Aldol condensation reactions are a powerful tool for forming carbon-carbon bonds, and they have been effectively applied to the this compound scaffold to introduce substituents at the C2 and C4 positions. The reaction typically involves the enolate of the bicyclic ketone attacking an aldehyde or ketone.

Research has demonstrated the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones via an aldol condensation between an 8-substituted this compound (tropinone derivative) and various aldehydes. koreascience.kr These reactions can be influenced by the reaction conditions, such as the concentration of the base used. koreascience.kr For instance, the reaction of tropinone with benzaldehyde can be promoted by a chiral lithium amide base to achieve enantiocontrol in the formation of the aldol product. ehu.es This approach is a key step in the synthesis of tropane alkaloids like (+)-ferrugine. ehu.es

A variety of aromatic and heteroaromatic aldehydes can be employed in this condensation, leading to a diverse range of 2-substituted derivatives. koreascience.krgoogle.com The resulting products, such as 2-benzylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one, are valuable intermediates for further synthetic transformations. koreascience.kr

Table 1: Examples of Aldol Condensation Products from 8-Substituted-1-azabicyclo[3.2.1]octan-3-one

8-Substituent Aldehyde Product
Methyl Benzaldehyde 2-Benzylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Phenyl Benzaldehyde 2-Benzylidene-8-phenyl-8-azabicyclo[3.2.1]octan-3-one

Cyanohydrin Formation and its Derivatives

The ketone at the C3 position of the 1-azabicyclo[3.2.1]octane scaffold is amenable to nucleophilic addition reactions, including the formation of cyanohydrins. This reaction involves the addition of a cyanide source, typically an alkali metal cyanide like sodium cyanide or potassium cyanide, across the carbonyl double bond to form a 3-cyano-3-hydroxy derivative. google.com

The process can be carried out under acidic conditions, for example, by treating the ketone with an excess of a strong mineral acid (like hydrochloric acid) and an alkali metal cyanide. google.com A representative procedure involves reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in diethyl ether at low temperatures (e.g., 0°C) to yield the corresponding cyanohydrin, 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane. google.com

These cyanohydrin derivatives are versatile synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functionalized 1-azabicyclo[3.2.1]octane derivatives.

Oxidation and Reduction Transformations within the Scaffold

The functional groups within the 1-azabicyclo[3.2.1]octane scaffold can be interconverted through various oxidation and reduction reactions. The C3-ketone is a common site for such transformations.

Selective reduction of the ketone is a frequently employed strategy. For example, 6-phenyl-6-azabicyclo[3.2.1]octan-3-one can be stereoselectively reduced to 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol using reducing agents like L-selectride. nih.gov Similarly, the reduction of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a critical step in the synthesis of tropane alkaloids, yielding tropine. researchgate.net Other reducing agents, such as sodium borohydride (B1222165) (NaBH4), are also effective for converting the ketone to the corresponding alcohol. rsc.org

Conversely, oxidation reactions can be used to introduce or modify functionality. While direct oxidation of the this compound core is less common, oxidation of other parts of the molecule is synthetically useful. For instance, secondary alcohols elsewhere on the scaffold can be oxidized to ketones using reagents like the Dess-Martin periodinane. ehu.es

Suzuki Reactions in Functionalization

The palladium-catalyzed Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl or aryl-alkenyl linkages. This reaction has been applied to functionalize the 1-azabicyclo[3.2.1]octane scaffold and its analogues.

To utilize the Suzuki reaction, the bicyclic core must first be converted into a suitable substrate, such as a vinyl triflate or a halide. Bicyclic alkenyl nonaflates (nonafluorobutanesulfonates), generated from 8-heterobicyclo[3.2.1]octan-3-one precursors, have been shown to be excellent substrates for coupling with various aryl or alkenyl boronic acids. nih.gov These reactions, which can be accelerated by microwave irradiation, efficiently produce densely functionalized bicyclic skeletons. nih.gov

Similarly, Suzuki couplings have been used to prepare 4-arylated and alkenylated products from 2-azabicyclo[3.2.1]octadiene intermediates. rsc.org In the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, a closely related scaffold, Suzuki conditions (Pd(PPh3)4, LiCl, Na2CO3) have been successfully used to couple a triflate intermediate with benzofuranboronic acid. nih.gov

Table 2: Suzuki Coupling on Bicyclo[3.2.1]octane Analogues

Bicyclic Substrate Coupling Partner Catalyst System Product Type
8-Heterobicyclo[3.2.1]octenyl nonaflate Aryl boronic acid Palladium catalyst Aryl-substituted 8-heterobicyclo[3.2.1]octene
2-Azabicyclo[3.2.1]octadiene Aryl boronic acid Palladium catalyst 4-Aryl-2-azabicyclo[3.2.1]octene

C-Alkylation of Enamines

The C-alkylation of enamines derived from this compound provides a route to introduce alkyl substituents at the α-carbon (C2 or C4). Enamines are formed by the reaction of the ketone with a secondary amine. These electron-rich alkenes can then act as nucleophiles, reacting with electrophiles like alkyl halides.

A study on the C-alkylation of tropane-derived enamines demonstrated the utility of this method. acs.org The enamine, formed from an 8-azabicyclo[3.2.1]octan-3-one derivative, can be reacted with an alkylating agent to install a new substituent. This strategy allows for the construction of more complex carbon skeletons on the bicyclic framework. Asymmetric induction can be achieved in these reactions, offering control over the stereochemistry of the newly formed chiral center. acs.org

Influence of Reaction Medium and Catalysis (e.g., Aqueous NaOH)

The choice of reaction medium and catalyst can significantly impact the outcome of synthetic transformations involving the this compound scaffold. Aqueous sodium hydroxide (NaOH) is a commonly used base and medium component in several key reactions.

In aldol condensation reactions to produce 2-substituted 8-azabicyclo[3.2.1]octan-3-ones, the concentration of aqueous NaOH was found to be a critical parameter. koreascience.kr A study showed that using a very low concentration of aqueous NaOH (0.01 N) favored the formation of the desired 2-monosubstituted product over the 2,4-disubstituted byproduct. koreascience.kr

Aqueous NaOH is also employed in condensation reactions for the synthesis of more complex derivatives. For example, the reaction of an N-substituted 3-amino-8-azabicyclo[3.2.1]octane with an acid chloride can be performed in a two-phase system of toluene (B28343) and aqueous NaOH solution. clockss.org In this case, NaOH acts as a base to neutralize the HCl byproduct. Furthermore, aqueous NaOH solutions are often used during workup procedures to hydrolyze byproducts or to adjust the pH of the reaction mixture before extraction. clockss.org

Structural Characterization and Conformational Analysis of 1 Azabicyclo 3.2.1 Octan 3 One and Derivatives

Spectroscopic Methodologies for Structural Elucidation

A suite of spectroscopic methods is employed to determine the precise structure, connectivity, and conformation of these complex molecules.

NMR spectroscopy is a cornerstone technique for the structural analysis of azabicyclo[3.2.1]octane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular skeleton. researchgate.net

In ¹H NMR, the chemical shifts and coupling constants of the bridgehead protons (e.g., H-1 and H-5 in the 8-aza system) are particularly diagnostic. nih.gov These parameters are sensitive to the stereochemical relationship (endo/exo) of adjacent substituents. nih.govd-nb.info Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to confirm assignments by revealing through-space proximities and one-bond proton-carbon correlations, respectively. researchgate.netacs.org For instance, in derivatives of 8-azabicyclo[3.2.1]octan-3-one, the stereochemistry of substituents can be deduced from the coupling constants of adjacent protons. d-nb.info

Detailed ¹H and ¹³C NMR data for derivatives of the related 8-azabicyclo[3.2.1]octan-3-one scaffold are presented below, illustrating the typical chemical shifts observed for this bicyclic system.

Table 1: Representative ¹H and ¹³C NMR Data for an 8-Azabicyclo[3.2.1]octan-3-one Derivative Compound: exo,syn-2-[Hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-one beilstein-journals.org

¹H NMR (ppm) Assignment ¹³C NMR (ppm) Assignment
7.47–7.22 (m) 5H (Aromatic) 210.7 C=O
5.01 (d, J=2.6 Hz) 1H 143.7 C (Aromatic)
3.51–3.43 (m) 1H 128.3 CH (Aromatic)
3.25–3.18 (m) 1H 126.9 CH (Aromatic)
2.98 (ddd) 1H 125.5 CH (Aromatic)
2.43 (dt) 1H 75.7 CH-OH
2.39–2.37 (m) 1H 63.1 CH
2.37 (s) 3H (N-CH₃) 61.2 CH
2.20–2.03 (m) 2H 50.3 CH₂
1.70–1.61 (m) 1H 40.4 N-CH₃
1.42–1.35 (m) 1H 26.8 CH₂

Data sourced from a study on tropinone (B130398) aldols. beilstein-journals.org The table is interactive and can be sorted.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques such as electrospray ionization (ESI) are commonly used. rsc.orgsemanticscholar.org For example, the HRMS-ESI analysis of exo,syn-2-[Hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-one showed a sodium adduct [M+Na]⁺ at m/z 268.1325, which corresponds to the calculated value of 268.1313 for the formula C₁₅H₁₉NO₂Na. beilstein-journals.org Mass spectrometry also provides information on fragmentation patterns, which can offer further structural insights. google.comacs.org

Stereochemical Investigations

The non-planar, bicyclic nature of the azabicyclo[3.2.1]octane skeleton results in a complex stereochemical landscape.

A critical stereochemical feature of the azabicyclo[3.2.1]octane system is the orientation of substituents, which can be designated as endo or exo. The exo position points away from the larger six-membered ring, while the endo position points towards it. This stereochemistry significantly influences the molecule's shape and biological activity. semanticscholar.orgacs.org

The assignment of endo and exo isomers is reliably achieved using NMR spectroscopy. beilstein-journals.org Differences in the coupling constants and chemical shifts of protons on the bicyclic frame, particularly the bridgehead protons, are diagnostic for distinguishing between diastereomers. nih.govd-nb.info For example, in certain derivatives, the coupling constant between a bridgehead proton and an adjacent proton in the exo or endo position can differ significantly, allowing for unambiguous assignment. nih.govuni-regensburg.de In some cases, the stereochemistry of a substituent can dramatically impact its biological efficacy; for instance, a study on NAAA inhibitors found that an endo-isomer was highly active, while the corresponding exo-diastereoisomer was devoid of any activity. semanticscholar.org The interconversion between exo and endo isomers has also been observed and studied, with NMR being the primary tool for monitoring these transformations. beilstein-journals.org

When a substituent on the azabicyclo[3.2.1]octan-3-one core contains a double bond, the geometry around this bond must be defined as either E (entgegen) or Z (zusammen). This is particularly relevant for derivatives such as 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes.

The assignment of E/Z geometry is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. If the highest-priority groups on each carbon are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. The determination is often made using NMR, where the chemical shifts of atoms near the double bond can be influenced by the spatial arrangement of the substituents. In some synthetic procedures, a mixture of E/Z isomers may be produced, which can be identified and quantified by techniques like UPLC-MS and NMR. acs.orgnih.gov

Establishing Absolute Stereochemistry

The unambiguous assignment of the absolute configuration of chiral centers is fundamental in chemical and pharmaceutical research. For derivatives of 1-azabicyclo[3.2.1]octan-3-one, a combination of chiroptical spectroscopy, computational methods, and X-ray crystallography is typically employed.

Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute stereochemistry of chiral molecules in solution. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure. wikipedia.orgbruker.com The standard methodology involves comparing the experimental VCD spectrum of a chiral derivative with the theoretical spectrum computed for a specific enantiomer (e.g., the R or S configuration) using quantum chemical calculations, most notably Density Functional Theory (DFT). wikipedia.orgresearchgate.net A match between the experimental and computed spectra allows for a confident assignment of the absolute configuration. nih.gov This combined experimental-computational approach has become a reliable alternative to traditional methods that may require chemical derivatization or the formation of high-quality crystals. nih.gov

Another established method involves chemical correlation, where the absolute stereochemistry of a new compound is related to a known one through stereospecific reactions. For instance, the absolute configuration of optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones was successfully established by comparing diastereomers formed by reaction with a chiral auxiliary, R-(+)-methylbenzylamine. rsc.org

When a single crystal of a chiral derivative is available, single-crystal X-ray diffraction provides a definitive method for determining absolute stereochemistry. By collecting anomalous dispersion data, the Flack parameter can be calculated; a value close to zero confirms the correct absolute structure has been determined.

Conformational Dynamics and Analysis

The bicyclic nature of the 1-azabicyclo[3.2.1]octane system imposes significant constraints on its flexibility, yet it still possesses specific conformational dynamics that are crucial to its chemical and biological properties.

For N-substituted derivatives of azabicyclo[3.2.1]octan-3-ones, the nitrogen atom can undergo inversion, leading to two diastereomeric invertomers where the N-substituent is oriented in either an axial or an equatorial position relative to the piperidine (B6355638) ring. The preferred orientation is a result of a delicate balance of steric and electronic effects, and it can be profoundly influenced by the nature of the substituent, the solvent, and protonation state. researchgate.netacademie-sciences.fr

Studies on the closely related N-substituted nortropanones (8-azabicyclo[3.2.1]octan-3-ones) using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods have provided significant insights. academie-sciences.fr In nonpolar solvents like CDCl₃, an axial preference is often observed for smaller N-substituents, such as a methyl group. academie-sciences.fr However, the equilibrium can shift toward the equatorial invertomer to accommodate bulkier substituents (e.g., N-benzyl) or in more polar, hydrogen-bond-donating solvents. academie-sciences.fr Protonation of the nitrogen atom also strongly shifts the equilibrium toward the equatorial form to minimize steric interactions. researchgate.net The energetic difference between these invertomers is often small, allowing for a dynamic equilibrium in solution.

Table 1: Factors Influencing N-Invertomer Preference in Azabicyclooctane Systems.
FactorPreference Toward Axial InvertomerPreference Toward Equatorial InvertomerRationale
N-Substituent Size Small (e.g., -CH₃)Bulky (e.g., -t-Bu, -Benzyl)Minimizes steric hindrance with the bicyclic frame. academie-sciences.fr
Solvent Polarity Low (e.g., CDCl₃)High / Protic (e.g., D₂O)Solvation effects can stabilize the more polar equatorial conformer. academie-sciences.fr
Protonation State Free BaseProtonated (Salt Form)Increased steric demand of the N-H⁺ bond favors the equatorial position. researchgate.net

The 1-azabicyclo[3.2.1]octane skeleton consists of a six-membered piperidine ring and a five-membered pyrrolidine (B122466) ring, both constrained by the bicyclic structure. The six-membered ring is forced out of a perfect chair conformation. Computational studies using Density Functional Theory (DFT) on related 3-azabicyclo[3.2.1]octane systems have shown that this ring can adopt several conformations, most commonly described as distorted chair, boat, or twist-boat forms. montclair.edu

In silico analyses of related scaffolds indicate that chair-like conformations are generally more stable than boat-like orientations, though the energy barrier between them can be relatively low (<9 kcal/mol), suggesting a dynamic equilibrium. montclair.edu The cyclopentane (B165970) portion of the bicyclic system typically adopts an envelope conformation. The specific conformation adopted by a given derivative will depend on the substitution pattern and the resulting steric and electronic interactions.

The rigidity ensures that the relative orientations of substituents attached to the scaffold are fixed, allowing for precise control over the pharmacophore presented to a receptor or enzyme active site. This principle of conformational restriction is a widely used strategy in medicinal chemistry to optimize the pharmacological properties of lead compounds. montclair.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and precise structural information for this compound derivatives in the solid state. This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule as it is packed in the crystal lattice.

For example, the crystal structure of 8-oxa-6-azabicyclo[3.2.1]octan-7-one, a related bicyclic oxalactam, was determined to be in the orthorhombic space group P2₁2₁2₁. oup.com Such analyses confirm the solid-state conformation of the bicyclic rings and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. In the case of the oxalactam, molecules were linked by N–H···O hydrogen bonds into infinite chains. oup.com This level of detail is invaluable for validating computational models and understanding the fundamental structural properties of the bicyclic system.

Table 2: Representative Crystal Data for a Related Azabicyclo[3.2.1]octane Derivative. oup.com
ParameterValue (for 8-Oxa-6-azabicyclo[3.2.1]octan-7-one)
Molecular Formula C₆H₉NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.926
b (Å) 9.115
c (Å) 6.280
Z (Molecules per unit cell) 4

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of molecules within the azabicyclo[3.2.1]octane class. It offers a balance between computational cost and accuracy, making it suitable for a range of applications from conformational analysis to the study of reaction mechanisms.

Prediction of Conformational Stability

The 1-azabicyclo[3.2.1]octan-3-one framework is a rigid bicyclic system, yet it possesses distinct conformational possibilities, primarily related to the puckering of its six-membered piperidine (B6355638) ring. This ring can theoretically adopt chair, boat, or twist-boat conformations. DFT calculations are instrumental in determining the relative energies of these conformers to identify the most stable, global minimum energy structure.

For the related 3-azabicyclo[3.2.1]octane scaffold, DFT has been used to investigate the relative stability of boat-like versus chair-like conformations. montclair.edu Such computational studies on tropane (B1204802) alkaloids, which share the N-methyl-8-azabicyclo[3.2.1]octane core, have shown excellent agreement with experimental results from NMR spectroscopy and X-ray crystallography, validating the predictive power of these theoretical methods. The calculations can accurately predict key geometric parameters that define the shape of the molecule.

Table 1: Predicted Conformational Stability of Azabicyclo[3.2.1]octane Scaffolds

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (°) Computational Method
Chair 0.00 (Global Minimum) Varies based on specific angles DFT (e.g., B3LYP/6-31G(d))
Boat Higher than Chair Varies based on specific angles DFT (e.g., B3LYP/6-31G(d))
Twist-Boat Intermediate or Higher Varies based on specific angles DFT (e.g., B3LYP/6-31G(d))

Note: Specific energy values are highly dependent on the substitution pattern and the exact level of theory used. The table represents a generalized finding.

Elucidation of N-Invertomer Preferences

In N-substituted derivatives of the azabicyclo[3.2.1]octane system, the substituent on the nitrogen atom can exist in either an axial or equatorial position relative to the piperidine ring. The relative stability of these two invertomers can significantly influence the molecule's interaction with biological targets. academie-sciences.fr

DFT calculations, combined with NMR spectroscopy, have been effectively used to study the N-invertomer distributions in N-substituted nortropinones (8-azabicyclo[3.2.1]octan-3-ones). academie-sciences.fr These studies calculate the relative free energies of the axial and equatorial forms in various environments, from the gas phase to different solvents. academie-sciences.fr For tropinone (B130398) itself, computational studies have reported a preference for the equatorial N-invertomer. academie-sciences.fr The knowledge of these preferences is crucial for rationalizing and predicting the reactivity and stereoselectivity of reactions involving these compounds. academie-sciences.fr

Study of Diastereoselectivity in Synthetic Reactions

DFT has proven to be an invaluable tool for understanding the origins of diastereoselectivity in reactions that form or modify the azabicyclo[3.2.1]octane skeleton. By modeling the transition states of competing reaction pathways, chemists can rationalize why one diastereomer is formed preferentially over another.

For instance, DFT calculations were successfully applied to explain the observed diastereoselectivity in the synthesis of certain dendrobatid alkaloids, which involved a derivative of 7-azabicyclo[3.2.1]octan-6-ol. rsc.orgrsc.org Similarly, in the synthesis of oxabicyclo[3.2.1]octane scaffolds via a gold-catalyzed cascade reaction, DFT calculations were essential to reveal the necessity of a selective 1,2-alkyl migration step that dictates the final stereochemistry. nih.gov These theoretical models provide a transition state-based rationale for the experimental outcomes. rsc.org

Molecular Modeling and Dynamics Simulations

While DFT is excellent for static structures, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of the this compound scaffold and its derivatives over time. These simulations can explore conformational changes and interactions with other molecules, such as water or biological macromolecules.

MD simulations have been employed to study the conformational stability of derivatives like [(1S,5R)-8-Methyl-8-Azabicyclo [3.2.1] Octan-3-yl] (2R)-3-Hydroxy-2-Phenylpropanoate in complex with biological targets like the estrogen receptor. nih.gov In other work, simulations have shown that the rigid azabicyclo[3.2.1]octane scaffold can stabilize specific "toggle switch" conformations in transmembrane helices of G-protein coupled receptors, which is crucial for their function as allosteric modulators.

Analysis of Interatomic Interactions and Vibrational Properties

Theoretical methods are used to analyze the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. A study on the related 1,4-diazabicyclo[3.2.1]octane system utilized DFT geometry optimizations and Natural Bond Orbital (NBO) analysis to characterize its molecular structure and interatomic interactions. science.gov

Furthermore, computational frequency calculations can predict the vibrational spectra (e.g., infrared) of the molecule. science.gov The analysis of these calculated spectra, often aided by programs like the Vibrational Energy Distribution Analysis (VEDA), helps in the assignment of experimental vibrational bands and provides a deeper understanding of the molecule's bonding and structure. researchgate.net In-silico methods like the analysis of the molecular electrostatic potential (MEP) can characterize electron density distribution and intramolecular interactions, highlighting regions of the molecule that are likely to engage in electrostatic interactions. researchgate.net

Structure-Activity Relationship (SAR) at a Theoretical Level

Computational studies are integral to modern drug discovery, and theoretical structure-activity relationship (SAR) analyses help to rationalize and predict how modifications to the this compound scaffold affect its biological activity.

By developing SAR, researchers can understand the key structural features required for a desired biological effect. For example, a detailed SAR study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). semanticscholar.orgacs.org This research demonstrated that constraining a flexible piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for inhibitory activity. semanticscholar.orgacs.org Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological activity, are increasingly being developed with the aid of machine learning techniques to create more accurate predictive models for this chemical scaffold.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Azabicyclo[3.2.1]octane
N-methyl-8-azabicyclo[3.2.1]octane (Tropane)
8-Azabicyclo[3.2.1]octan-3-one (Nortropinone)
Tropinone
7-Azabicyclo[3.2.1]octan-6-ol
Oxabicyclo[3.2.1]octane
[(1S,5R)-8-Methyl-8-Azabicyclo [3.2.1] Octan-3-yl] (2R)-3-Hydroxy-2-Phenylpropanoate
1,4-diazabicyclo[3.2.1]octane
Pyrazole azabicyclo[3.2.1]octane sulfonamides

Advanced Applications and Functionalization of 1 Azabicyclo 3.2.1 Octan 3 One As a Chemical Scaffold

Building Blocks for Complex Natural Products and Analogues

The rigid framework of 1-azabicyclo[3.2.1]octan-3-one provides an ideal starting point for the stereocontrolled synthesis of intricate molecular architectures found in nature. Its strategic importance is underscored by its application as a precursor to tropane (B1204802) alkaloids, an intermediate in the synthesis of carbocyclic nucleosides, and its contributions to various total synthesis strategies.

Precursor to Tropane Alkaloids (e.g., Atropine (B194438), Cocaine) and their Analogues

The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a class of over 200 naturally occurring compounds with significant pharmacological properties. nih.gov this compound, and its N-methylated form, tropinone (B130398), are central intermediates in the biosynthesis and chemical synthesis of these alkaloids. nih.govmdpi.com Tropinone itself is the simplest tropane alkaloid and serves as the crucial precursor for the synthesis of more complex members of the family, such as atropine and cocaine. mdpi.comresearchgate.net

The synthesis of tropinone, famously achieved by Robert Robinson in 1917, is a classic example of a biomimetic, one-pot reaction that utilizes simple starting materials. researchgate.net The reduction of the ketone group in tropinone yields tropine, which can then be esterified to produce atropine. mdpi.com Similarly, tropinone is a key building block in the synthesis of cocaine and its analogues. researchgate.netrsc.org The versatility of the this compound scaffold allows for the synthesis of a wide range of tropane alkaloid analogues with modified biological activities. oakwoodchemical.com

Intermediate in the Synthesis of Carbocyclic Nucleosides

The this compound core has been effectively utilized as a key intermediate in the synthesis of carbocyclic nucleosides. nih.gov These compounds are analogues of nucleosides where the furanose ring is replaced by a cyclopentane (B165970) ring. The synthesis often involves the transformation of the bicyclic ketone into a highly functionalized cyclopentane derivative, which then serves as the carbocyclic sugar mimic. nih.govresearchgate.net For instance, the palladium-catalyzed intramolecular cyclization of suitable precursors can yield a 2-azabicyclo[3.2.1]octan-3-one derivative, which is a key intermediate in the synthesis of homocarbocyclic nucleosides. nih.gov

Role in Homotropanone Synthesis

Homotropanones possess a 9-azabicyclo[3.3.1]nonane skeleton, which is a higher homologue of the tropane (8-azabicyclo[3.2.1]octane) ring system. nih.govresearchgate.net While the synthesis of homotropanone alkaloids such as adaline and euphococcinine is an active area of research, this compound does not typically serve as a direct precursor. nih.govresearchgate.net The synthetic strategies for homotropanones generally involve the construction of the distinct 9-azabicyclo[3.3.1]nonane ring system from different starting materials. nih.govresearchgate.net An attempt to apply a methodology developed for the synthesis of homotropanones to the synthesis of a 1-substituted 8-azabicyclo[3.2.1]octan-3-one derivative proved to be unsuccessful, highlighting the distinct synthetic pathways for these two classes of bicyclic alkaloids. nih.gov

Contributions to Total Synthesis Strategies

The 1-azabicyclo[3.2.1]octane framework is a recurring motif in the total synthesis of various complex natural products beyond tropane alkaloids. nih.gov Synthetic strategies often leverage the rigid bicyclic structure to control stereochemistry in subsequent transformations. For example, the enantioselective total syntheses of virosaine A and bubbialidine feature the construction of a complex 7-oxa-1-azabicyclo[3.2.1]octane ring system via an intramolecular nih.govresearchgate.net-dipolar cycloaddition. nih.gov This highlights the utility of the azabicyclic core in assembling intricate polycyclic systems. The development of novel methods to access the 1-azabicyclo[3.2.1]octane skeleton, such as intramolecular cycloadditions, continues to be a focus of research to facilitate the synthesis of biologically active molecules.

Design and Synthesis of Functionalized Derivatives

The inherent reactivity of the ketone group and the nitrogen atom in the this compound scaffold allows for a wide range of functionalization, leading to the development of novel derivatives with tailored properties.

Incorporation of Amine and Oxime Moieties

The carbonyl group at the C-3 position of this compound is a prime site for chemical modification. It can be readily converted into oximes and subsequently to amines, introducing new functional groups that can modulate the biological activity of the parent molecule. The synthesis of oxime derivatives of 1-azabicyclo[2.2.1]heptan-3-one and 1-azabicyclo[2.2.2]octan-3-one has been reported, and these compounds have shown potential as cholinergic substances. While this patent focuses on different azabicyclic systems, the chemical principles are applicable to this compound.

Furthermore, the synthesis of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones can be achieved through aldol (B89426) condensation reactions, introducing various substituents at the C-2 position. These functionalized ketones can then be further modified, for example, by converting the ketone to an oxime or an amine, to create a library of compounds for pharmacological screening. The introduction of amine functionalities is particularly significant in the development of dopamine (B1211576) transporter inhibitors, where the nitrogen atom plays a crucial role in binding to the transporter protein.

Formation of Urea (B33335) and Amide Derivatives

The ketone at the C-3 position of the 1-azabicyclo[3.2.1]octane scaffold is a versatile handle for introducing a variety of functional groups, including ureas and amides. These transformations typically proceed through an intermediate amine, obtained by reductive amination of the parent ketone. The resulting amine is a key precursor for subsequent derivatization.

Urea Derivatives: The synthesis of urea derivatives is a common strategy in drug discovery to introduce hydrogen bond donor and acceptor capabilities, which can enhance binding to biological targets. nih.gov One established method involves the reaction of the C-3 amino group with an appropriate isocyanate. This reaction is generally high-yielding and allows for the introduction of a wide array of substituents. Alternatively, carbamate (B1207046) derivatives, which share structural similarities with ureas, can be synthesized. For instance, various N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates have been prepared to explore their affinities for sigma receptors. researchgate.net The general structure of substituents at the 3-position of the 1-azabicycloalkane can include amide, carbamate, and urea functionalities, highlighting the versatility of this scaffold in medicinal chemistry. google.com

Amide Derivatives: Amide bond formation is a cornerstone of organic and medicinal chemistry. semanticscholar.org For the 1-azabicyclo[3.2.1]octane scaffold, amides are typically synthesized by coupling the C-3 amine with a carboxylic acid. This reaction often requires an activating agent or conversion of the carboxylic acid to a more reactive form, such as an acyl chloride, to facilitate the reaction. semanticscholar.org This approach enables the systematic exploration of structure-activity relationships (SAR) by varying the R-group of the carboxylic acid, leading to the development of extensive compound libraries.

Table 1: Examples of Urea and Amide Derivative Synthesis Strategies
Derivative TypeSynthetic PrecursorKey ReagentResulting Functional Group
Urea3-Amino-1-azabicyclo[3.2.1]octaneIsocyanate (R-NCO)-NH-C(O)-NH-R
Carbamate3-Amino-1-azabicyclo[3.2.1]octaneChloroformate (Cl-C(O)-OR)-NH-C(O)-O-R
Amide3-Amino-1-azabicyclo[3.2.1]octaneActivated Carboxylic Acid (e.g., R-COCl)-NH-C(O)-R

Introduction of Heterocyclic Substituents (e.g., Isoxazoles, Aryl groups)

Functionalization of the 1-azabicyclo[3.2.1]octane core with aromatic and heterocyclic moieties is a key strategy for modulating the pharmacological properties of the resulting compounds. These substituents can engage in various non-covalent interactions with target proteins, such as pi-stacking and hydrogen bonding.

Aryl Groups: Aryl groups can be introduced directly at the C-3 position of the N-protected azabicyclooctanone scaffold. A common method involves the nucleophilic addition of an organometallic reagent, such as an aryllithium (ArLi) or an arylmagnesium bromide (ArMgBr), to the ketone. nih.gov This reaction creates a tertiary alcohol, which can be further modified or used as is. This approach allows for the installation of a wide range of substituted and unsubstituted aryl groups, providing a direct route to 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives. nih.gov

Heterocyclic Substituents: Heterocycles are prevalent in pharmaceuticals due to their ability to mimic peptide bonds, modulate physicochemical properties, and engage in specific receptor interactions. Isoxazoles, for example, have been incorporated into related bicyclic systems as bioisosteres for ester groups. nih.gov In studies on 8-thiabicyclo[3.2.1]octanes, a close sulfur-containing analog, the replacement of a C2-carbomethoxy group with an isoxazole (B147169) ring resulted in compounds with retained or even enhanced potency as dopamine transporter (DAT) inhibitors. nih.gov Similarly, extensive SAR studies on azabicyclo[3.2.1]octane sulfonamides involved the introduction of various five-membered heteroaromatic rings, such as pyrazole (B372694) and isoxazole, to probe interactions within the target's binding pocket. acs.orgnih.gov These studies found that a hydrogen bond donor on the heterocyclic ring was crucial for activity. nih.gov

Table 2: Research Findings on Heterocyclic and Aryl Substitution
SubstituentPosition of IntroductionSynthetic MethodKey Finding/ApplicationReference
ArylC-3Addition of ArLi or ArMgBr to C3-ketoneCreates 3-aryl-3-hydroxy derivatives for D2-like receptor ligands. nih.gov
IsoxazoleC-2 (on analog)Multi-step synthesis from ester precursorActs as a bioisostere for an ester, enhancing potency and selectivity for DAT. nih.gov
PyrazoleN-8 (via sulfonamide linker)Sulfonamide formationUsed in SAR studies; H-bond donor on pyrazole found to be critical for NAAA inhibition. acs.orgnih.gov

Site-Specific Functionalization and Substitution Patterns

The ability to selectively modify specific positions of the 1-azabicyclo[3.2.1]octane scaffold is critical for fine-tuning molecular properties. Key sites for functionalization include the nitrogen atom (N-1 or the more common N-8 isomer), the carbonyl carbon (C-3), and adjacent carbons (C-2 and C-4).

The nitrogen atom is readily functionalized through N-alkylation or N-acylation, which is often a necessary step for protecting the amine during other transformations or for introducing side chains that modulate biological activity. nih.gov The C-3 ketone, as discussed, is a primary site for introducing substituents via nucleophilic addition or by conversion to other functional groups. nih.gov

The stereochemical outcome of substitutions is also a critical aspect of functionalization. Substituents at the C-3 position can adopt either an endo or exo orientation, and this often has a profound impact on biological activity. For example, in a series of NAAA inhibitors, the endo-isomer of a 3-substituted azabicyclo[3.2.1]octane derivative showed potent, submicromolar activity, whereas the corresponding exo-diastereoisomer was completely inactive. nih.gov This highlights how the rigid bicyclic framework translates the stereochemistry of a single substituent into a distinct three-dimensional shape that dictates molecular recognition. The role of N-substitution can also be crucial in directing the outcome of synthetic reactions used to build the bicyclic system itself. nih.gov

Development of Conformationally Restricted Molecular Probes

A primary application of the 1-azabicyclo[3.2.1]octane scaffold is its use in the design of conformationally restricted molecules. rsc.org In medicinal chemistry, flexible molecules can adopt numerous conformations, and only a specific one, the "bioactive conformation," is responsible for binding to a biological target. This conformational flexibility can come with an entropic penalty upon binding. By incorporating a rigid scaffold like azabicyclo[3.2.1]octane, chemists can "lock" a molecule into a shape that mimics the bioactive conformation of a more flexible ligand. rsc.orgmontclair.edu

This strategy offers several advantages:

Enhanced Potency: By pre-organizing the molecule in its active shape, the entropic cost of binding is reduced, which can lead to higher binding affinity and potency. nih.gov

Improved Selectivity: A rigid molecule presents a more defined shape to its target, which can lead to greater selectivity for a specific receptor subtype over others.

SAR Elucidation: Using rigid scaffolds helps researchers to understand the spatial requirements of a receptor's binding site.

An excellent example is the development of NAAA inhibitors, where constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial, boosting potency approximately five-fold. acs.orgnih.gov Similarly, this scaffold has been used to create rigid diamine structures that can mimic low-energy conformations of flexible 1,3-diaminopropane, a common motif in GPCR ligands and enzyme inhibitors. montclair.edu

Applications in Materials Science as Synthetic Building Blocks

While the 1-azabicyclo[3.2.1]octane scaffold is extensively utilized as a building block in medicinal chemistry and the total synthesis of complex natural products, its application in materials science is less documented in the available literature. rsc.org The primary role of this scaffold is as a key synthetic intermediate for constructing larger, more complex molecules with precise three-dimensional architectures. rsc.org

In the context of organic synthesis, this compound and its derivatives serve as precursors to a wide range of carbocyclic and heterocyclic systems. rsc.orgresearchgate.net For example, the 2-azabicyclo[3.2.1]octan-3-one core has been shown to be an important precursor for carbocyclic nucleosides. rsc.org The synthetic accessibility and the ability to introduce diverse functionalities make it a valuable starting material for creating libraries of complex molecules. Although direct applications in creating polymers, liquid crystals, or other functional materials are not prominent, the fundamental chemical principles and synthetic routes developed for this scaffold could potentially be adapted for the synthesis of novel monomers or functional building blocks for advanced materials in the future.

Future Directions and Emerging Research Avenues

Exploration of Novel Stereoselective Methodologies

The biological activity of tropane (B1204802) alkaloid derivatives is often highly dependent on their stereochemistry. bohrium.com Consequently, the development of novel stereoselective methods for the synthesis and functionalization of the 1-Azabicyclo[3.2.1]octan-3-one scaffold is a primary research focus.

A significant area of exploration is the enantioselective desymmetrization of tropinone (B130398). ehu.es One established method involves the deprotonation of tropinone using a chiral lithium amide, which generates a lithium enolate with high enantiomeric excess (over 95% ee). researchgate.net This chiral enolate can then undergo ring-opening reactions when treated with chloroformates, providing access to substituted cycloheptenones that serve as versatile intermediates for the synthesis of various tropane alkaloids, such as physoperuvine. researchgate.net

Another approach involves cascade reactions. For instance, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) derivatives has been demonstrated for the synthesis of tropanes. nih.gov This method allows for the creation of 8-azabicyclo[3.2.1]octanes in two steps from readily available pyrroles, yielding diastereomerically and enantiomerically pure products. nih.gov

Researchers are also developing enzymatic and organocatalytic strategies. For example, ketoreductases like tropinone reductase I and II (TRI and TRII) from Datura stramonium have been investigated for their ability to stereoselectively reduce tropinone and its analogues, offering a pathway to novel chiral alcohols. ucl.ac.uk Chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides has also been shown to directly form the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net

Table 1: Comparison of Selected Stereoselective Methodologies

MethodologyKey Reagents/CatalystsAchieved StereoselectivityTarget/Intermediate
Enantioselective DeprotonationChiral Lithium Amide, LiCl>95% eeChiral Lithium Enolate
Cascade CycloadditionMicrowave, Cyclopropanated PyrrolesDiastereo- and Enantiopure8-Azabicyclo[3.2.1]octanes
Biocatalytic ReductionTropinone Reductases (TRI, TRII)High StereoselectivityChiral Alcohols
Organocatalyzed Ring OpeningChiral Phosphoric AcidExcellent Stereoselectivity8-Azabicyclo[3.2.1]octane Scaffold

Development of Greener Synthetic Pathways

In line with the principles of sustainable chemistry, significant effort is being directed towards developing more environmentally friendly synthetic routes to this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Biocatalysis is a key strategy in this endeavor. acs.org The use of whole-cell biocatalysts and isolated enzymes can replace traditional chemical reagents, often leading to higher selectivity and milder reaction conditions. acs.orgnih.gov For example, (chemo)enzymatic synthesis is being explored as a viable and sustainable method for alkaloid production, mitigating the need for multi-step, environmentally harmful chemical syntheses. nih.gov

The use of greener solvents is another critical aspect. Water, being non-toxic and readily available, is an attractive medium for organic reactions. pnas.org Research has shown that direct aldol (B89426) reactions between tropinone and aromatic aldehydes can be effectively promoted by water, sometimes without the need for any catalyst. researchgate.net This method boasts excellent atom economy and a low E-factor (environmental factor). researchgate.net Similarly, supercritical fluids like CO2 are being investigated as alternative solvents for the extraction and processing of alkaloids, offering a more sustainable option compared to conventional organic solvents. pnas.orgrsc.org

Flow chemistry is also emerging as a powerful tool for greener synthesis. Multistep syntheses can be performed in continuous flow reactors, which can lead to improved efficiency, safety, and scalability while reducing solvent usage and waste generation. pnas.org

Table 2: Green Chemistry Approaches in Tropane Alkaloid Synthesis

ApproachPrincipleExample ApplicationEnvironmental Benefit
BiocatalysisUse of enzymes or whole cells to catalyze reactions.Enzymatic reduction of tropinone. ucl.ac.ukReduced use of hazardous reagents, mild conditions, high selectivity.
Aqueous MediaUsing water as a solvent.Water-promoted aldol reaction of tropinone. researchgate.netNon-toxic, abundant solvent, catalyst-free potential.
Supercritical FluidsUsing fluids like CO2 above their critical point as solvents.Supercritical fluid extraction (SFE) and chromatography (SFC) of alkaloids. rsc.orgReduced use of organic solvents, non-flammable, readily evaporating.
Flow ChemistryPerforming reactions in a continuous stream.Multistep synthesis of alkaloids in microfluidic systems. pnas.orgImproved efficiency, reduced waste, enhanced safety.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the structure-activity relationships (SAR) of molecules based on the this compound scaffold. These methods allow for the prediction of biological activity and the rational design of new derivatives with improved properties.

Density Functional Theory (DFT) calculations are used to investigate the geometry, electronic structure, and conformational preferences of tropinone and its analogues. academie-sciences.frresearchgate.net For instance, computational studies have been crucial in determining the conformational equilibrium of the N-methyl group (axial vs. equatorial), which is a key factor influencing the molecule's interaction with biological receptors. researchgate.net Such studies have established that for the isolated tropinone molecule, the equatorial conformer is the most stable. researchgate.net

Molecular docking is another powerful technique used to predict the binding modes of tropinone derivatives with their biological targets. nih.gov By simulating the interaction between a ligand and a protein, researchers can identify key binding interactions and predict the inhibitory potential of new compounds. This approach has been successfully applied to design and understand the anticancer and tyrosinase inhibitory activities of novel tropinone-thiazole hybrids. nih.gov These computational predictions often show a distinct correlation with experimental results, validating their use in the drug design process. nih.gov

Design of Next-Generation Scaffolds for Chemical Biology Research

The 1-Azabicyclo[3.2.1]octane framework serves as a "privileged structure," a versatile scaffold for the design and synthesis of compound libraries for chemical biology and drug discovery. nih.govresearchgate.net Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an ideal starting point for creating molecules that can interact with specific biological targets. rsc.org

A unified synthetic approach has been developed to generate diverse tropane-related scaffolds by exploiting cycloadducts formed from 3-hydroxy-pyridinium salts. nih.govresearchgate.net This strategy enables the creation of a wide range of derivatives through the addition of substituents, cyclization reactions, and the fusion of additional rings to the core bicyclic intermediate. nih.gov A library of compounds synthesized using this approach led to the discovery of inhibitors of Hedgehog signaling and compounds with activity against the P. falciparum parasite. nih.gov

The scaffold is also being incorporated into more complex structures to create novel chemotypes. For instance, constraining a piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold was a key step in developing potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory conditions. nih.gov This modification resulted in a significant boost in potency, leading to the identification of a lead compound with superior pharmacological and pharmacokinetic properties. nih.govacs.org The fusion of the tropane scaffold with fragments from other natural product classes has yielded "pseudo natural products" with unique biological activities. nih.govresearchgate.net These next-generation scaffolds are crucial for building performance-diverse screening libraries to explore new areas of chemical space and identify novel biological probes and therapeutic leads. researchgate.net

Q & A

Q. Key Table: Representative Derivatives

DerivativeSubstituent PositionKey ModificationBioactivity Impact
8-Butyl-8-azabicyclo[3.2.1]octan-3-oneC8Alkyl chainEnhanced dopamine/serotonin modulation
2-Fluoro-8-azabicyclo[3.2.1]octan-3-oneC2Fluorine atomIncreased enzyme inhibition potential

How can researchers address discrepancies in reported biological activities of this compound analogs?

Advanced Research Focus
Contradictions often arise from structural variations or assay conditions. Methodological approaches include:

  • Comparative Pharmacological Profiling : Screen analogs against identical receptor panels (e.g., monoamine transporters, muscarinic receptors) under standardized conditions .
  • Molecular Docking Studies : Use computational models to predict binding affinities and steric clashes caused by substituents (e.g., benzyl vs. methyl groups) .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to identify off-target effects or pharmacokinetic variability .

Example : The 8-butyl derivative showed conflicting serotonin modulation results; adjusting assay pH (6.5–7.4) resolved inconsistencies due to protonation state changes .

What analytical techniques are critical for characterizing the stereochemistry of this compound derivatives?

Q. Basic Research Focus

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration, as seen in the exo-amine diastereomer of 8-benzoyl derivatives .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR detect diastereotopic protons and fluorine coupling patterns .

Advanced Tip : For labile derivatives, low-temperature NMR (−40°C) minimizes signal broadening caused by ring puckering .

How does the introduction of halogen substituents (e.g., fluorine) influence the reactivity and bioactivity of this compound?

Advanced Research Focus
Halogens alter electronic and steric properties:

  • Reactivity : Fluorine at C2 increases electrophilicity of the ketone, enabling nucleophilic additions (e.g., Grignard reactions) .
  • Bioactivity : Fluorinated derivatives exhibit enhanced blood-brain barrier (BBB) penetration due to increased lipophilicity (logP optimization) .
  • Enzyme Interactions : Fluorine’s electronegativity strengthens hydrogen bonding with catalytic residues (e.g., in acetylcholinesterase) .

Case Study : 2-Fluoro-8-azabicyclo[3.2.1]octan-3-one showed 3-fold higher IC50_{50} against MAO-B compared to non-halogenated analogs .

What strategies are effective in improving the blood-brain barrier permeability of this compound-based neuroactive compounds?

Q. Advanced Research Focus

  • Prodrug Design : Mask polar groups (e.g., ketones) as esters or carbamates to enhance passive diffusion, with enzymatic cleavage in the CNS .
  • Structural Hybridization : Attach BBB-shuttling motifs (e.g., phenylpiperidine) via biodegradable linkers .
  • In Silico Modeling : Predict BBB penetration using tools like SwissADME, prioritizing compounds with logP 2–3 and polar surface area <90 Ų .

Validation : 8-Butyl derivatives demonstrated 22% higher brain uptake in rodent models compared to unsubstituted analogs .

How can researchers optimize enantiomeric purity during the synthesis of this compound derivatives?

Q. Advanced Research Focus

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) in key cyclization steps .
  • Kinetic Resolution : Enzymatic transamination with engineered transaminases (e.g., from Ruegeria sp.) achieves >99% diastereomeric excess .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to single enantiomers via diastereomeric salt formation .

Example : A TA variant (Y59W/Y87F/Y152F/T231A/I234M) enabled exclusive exo-amine formation in 8-benzoyl derivatives .

What computational tools are recommended for predicting structure-activity relationships (SAR) in this compound analogs?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Analyze conformational flexibility and binding pocket interactions (e.g., with GROMACS) .
  • QSAR Modeling : Train models on datasets of IC50_{50} values and descriptors (e.g., topological polar surface area, H-bond donors) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., methyl vs. ethyl groups) .

Application : FEP predicted a 1.2 kcal/mol stabilization for 8-butyl derivatives binding to serotonin transporters, aligning with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.